molecular formula C8H12F3NO2 B6142825 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid CAS No. 786582-21-6

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Cat. No.: B6142825
CAS No.: 786582-21-6
M. Wt: 211.18 g/mol
InChI Key: NXVLLLCFRLCPOM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid (CAS: 786582-21-6) is a fluorinated piperidine derivative with a molecular weight of 211.18 g/mol. Its structure features a trifluoroethyl substituent at the piperidine nitrogen and a carboxylic acid group at the 3-position (Figure 1). The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVLLLCFRLCPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the piperidine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethyl Substituent Variations

1-(2,2-Difluoroethyl)piperidine-3-carboxylic Acid (CAS: 18729-72-1)
  • Key Differences : Replaces the trifluoroethyl group with a difluoroethyl substituent.
  • This may alter bioavailability and protein binding compared to the trifluoroethyl analog .
  • Molecular Weight : 301.75 g/mol (exact formula unspecified; possibly includes additional functional groups).
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic Acid (CAS: 2098011-51-7)
  • Key Differences : Incorporates a ketone group in the side chain (2-oxopropyl).
  • Impact: The ketone introduces polarity, reducing membrane permeability but improving water solubility. The electron-withdrawing trifluoromethyl group adjacent to the ketone may stabilize enolate formation, affecting reactivity in synthetic pathways .
  • Molecular Weight: 247.2 g/mol (C₉H₁₂F₃NO₃).

Positional Isomers of the Carboxylic Acid Group

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic Acid (CAS: 937602-76-1)
  • Key Differences : Carboxylic acid at the 4-position instead of 3.
  • The 4-position may reduce steric hindrance, improving binding affinity in certain enzyme active sites. Molecular dynamics simulations suggest conformational flexibility differences between 3- and 4-carboxylic acid analogs .
  • Molecular Weight: 211.18 g/mol (C₈H₁₂F₃NO₂).

Functional Group Modifications on the Piperidine Ring

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid (CAS: 934342-39-9)
  • Key Differences : Fluorine atom at the 3-position of the piperidine ring and a Boc-protected nitrogen.
  • Impact : The fluorine atom increases metabolic stability by resisting oxidative degradation. The Boc group masks the nitrogen’s basicity, making the compound more suitable for specific coupling reactions. However, the steric bulk of the Boc group may limit applications in peptide synthesis .
  • Molecular Weight: 247.26 g/mol (C₁₁H₁₈FNO₄).
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic Acid (CAS: 1341455-73-9)
  • Key Differences : Dihydropyridine ring with a ketone at the 2-position.
  • Impact : The unsaturated dihydropyridine core introduces aromaticity, altering electronic properties. The conjugated system may enhance UV absorption, useful in analytical detection. However, reduced ring saturation decreases conformational rigidity compared to piperidine analogs .
  • Molecular Weight: 221.13 g/mol (C₈H₆F₃NO₃).

Substituents with Electron-Withdrawing Groups

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid (CAS: 356522-47-9)
  • Key Differences : Features a sulfonyl group linked to a nitrobenzene moiety at the piperidine nitrogen.
  • Impact : The strong electron-withdrawing sulfonyl group decreases electron density on the piperidine ring, reducing basicity. The nitro group enhances stability but may introduce toxicity concerns. This compound is often used in protease inhibition studies due to its electrophilic character .
  • Molecular Weight : 314.32 g/mol (C₁₂H₁₄N₂O₆S).

Structural and Property Comparison Table

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic Acid (786582-21-6) Trifluoroethyl (N1), COOH (C3) 211.18 High lipophilicity, moderate solubility, metabolic stability
1-(2,2-Difluoroethyl)piperidine-3-carboxylic Acid (18729-72-1) Difluoroethyl (N1), COOH (C3) 301.75 Lower lipophilicity, increased basicity, improved aqueous solubility
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid (934342-39-9) Boc (N1), F (C3), COOH (C3) 247.26 Enhanced stability, reduced basicity, steric hindrance
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic Acid (937602-76-1) Trifluoroethyl (N1), COOH (C4) 211.18 Altered conformation, potential for improved target binding
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic Acid (1341455-73-9) Trifluoroethyl (N1), COOH (C3), ketone 221.13 Aromaticity, UV activity, reduced rigidity

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}F3_3N\O2_2
  • Molecular Weight : Approximately 225.165 g/mol
  • Functional Groups : Piperidine ring, trifluoroethyl group, carboxylic acid

The presence of the trifluoroethyl substituent is significant for enhancing the compound's bioavailability and pharmacological properties.

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid interacts with various molecular targets, including enzymes and receptors. The trifluoroethyl group is known to influence binding affinity and selectivity for these targets. For instance:

  • Lipophilicity : The trifluoroethyl group increases the lipophilicity of the compound, facilitating better membrane penetration and interaction with lipid bilayers.
  • Receptor Interaction : Preliminary studies indicate potential interactions with specific receptors relevant to pharmacological activity.

Biological Activity

Research indicates that 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid exhibits notable biological activities:

  • Anticancer Properties : Some derivatives of piperidine compounds have shown potential anticancer activity. For example, studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines . The structural modifications provided by the trifluoroethyl group may enhance these effects.
  • Enzyme Inhibition : The compound's derivatives have been studied for their ability to inhibit key enzymes involved in various metabolic pathways. For instance, compounds containing the trifluoroethyl group have been linked to improved inhibition of enzymes like reverse transcriptase .
  • Neuropharmacological Effects : There is emerging evidence suggesting that piperidine derivatives can interact with neurotransmitter receptors, potentially affecting neuropharmacological pathways.

Case Studies

Several studies highlight the biological activity of 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that modifications at specific positions on the piperidine ring could enhance cytotoxicity compared to standard drugs like bleomycin .
  • Mechanistic Insights : Another research effort focused on understanding how structural changes influence the binding affinity to muscarinic acetylcholine receptors (M3R), which play a role in cancer progression. The findings suggested that certain structural features significantly enhance receptor activation and downstream signaling pathways .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityEnhanced cytotoxicity in tumor cells compared to standard treatments
Enzyme InteractionImproved inhibition of reverse transcriptase
Receptor BindingIncreased affinity for M3 muscarinic receptors

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.